2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Description

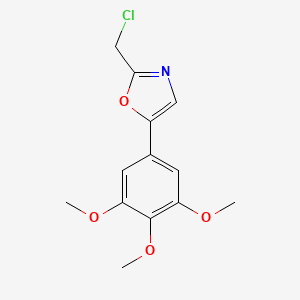

The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a chloromethyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 3. This highlights the importance of distinguishing between oxazole (5-membered ring with one oxygen and one nitrogen) and oxadiazole (5-membered ring with two nitrogens and one oxygen). For this analysis, we assume the focus is on oxazole derivatives and will address structurally related compounds across both classes.

Properties

IUPAC Name |

2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPFMLGCAMANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of chloromethyl derivatives with 3,4,5-trimethoxyphenyl precursors. The structural formula can be represented as follows:

The presence of the chloromethyl group is crucial for its reactivity and subsequent biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in vitro against several cancer cell lines. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results showed varying degrees of cytotoxicity with IC50 values ranging from 10 to 20 µM in some derivatives .

- Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many oxazole derivatives .

Enzyme Inhibition

In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:

- Tyrosinase Inhibition : Some derivatives within this class have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. In studies, certain compounds exhibited IC50 values significantly lower than kojic acid, a known inhibitor .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

- Study on Cytotoxicity : A study involving a series of oxazole derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

- Tyrosinase Inhibition Study : Another investigation focused on the structural modifications affecting tyrosinase inhibition revealed that specific hydroxyl groups significantly increased inhibitory potency .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole typically involves the introduction of a chloromethyl group at the 2-position of an oxazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group at the 5-position. This structural configuration is crucial for its biological activity. The compound's ability to interact with biological targets can be influenced by the electronic properties imparted by the methoxy groups.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization, a critical process in cell division. This action positions them as potential antimitotic agents.

- Mechanism of Action : Compounds in this class have been observed to bind to the colchicine site of tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

- Case Studies : In vitro studies reported IC50 values as low as 0.35 nM for some analogs against cancer cell lines such as HeLa and Jurkat . This suggests a strong potential for these compounds in cancer therapeutics.

Other Therapeutic Applications

Beyond oncology, there is emerging interest in the anti-inflammatory properties of oxazole derivatives. Some studies indicate that modifications to the oxazole structure can enhance their pharmacological profiles against inflammatory diseases.

- Nitric Oxide Releasing Agents : Research has explored the development of nitric oxide-releasing derivatives based on oxazole structures for their potential in treating inflammatory conditions . These compounds may offer safer therapeutic profiles compared to traditional NSAIDs.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy:

- Substituent Effects : The presence and position of methoxy groups significantly influence the compound's potency. For example, moving methoxy substituents from para to meta positions has been shown to drastically reduce antiproliferative activity .

- Comparative Studies : Comparative analysis with other oxazole and thiazole derivatives suggests that structural variations can lead to significant differences in biological effectiveness. For instance, certain regioisomers exhibited markedly lower activity against cancer cell lines compared to their counterparts .

Data Tables

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4g | 0.35 | HeLa | Tubulin polymerization inhibition |

| 4i | 0.50 | Jurkat | Cell cycle arrest |

| 3e | 33 | A549 | Antiproliferative |

Comparison with Similar Compounds

Key Comparative Data

TMP : 3,4,5-Trimethoxyphenyl

Preparation Methods

The synthesis of 2-(halomethyl)-5-aryloxazoles typically involves the construction of the oxazole ring followed by the introduction of the halomethyl group at the 2-position. Two main strategies have been reported:

- Ring-closure from α-haloacetyl esters of substituted benzoins

- Van Leusen oxazole synthesis involving aldehydes and TosMIC

Ring-Closure from α-Haloacetyl Esters of Benzoins

This method involves preparing the corresponding chloroacetyl ester of a substituted benzoin, followed by cyclization to form the oxazole ring. For 2-(chloromethyl)-4,5-diphenyloxazoles, this approach has been shown to yield the target compounds efficiently. The chloromethyl group is introduced via the chloroacetyl ester precursor, which upon ring closure forms the 2-(chloromethyl) substituent on the oxazole ring.

- The chloromethyl oxazole intermediate can be further elaborated by nucleophilic substitution reactions at the chloromethyl position.

- This method is advantageous for its regioselectivity and relatively high yields (typically 84-91% for related dimethyloxazoles) when using reagents like POCl3 or SOCl2 for chlorination and ring closure.

Van Leusen Oxazole Synthesis

The van Leusen method is a widely used synthetic route for 5-substituted oxazoles, involving a [3+2] cycloaddition reaction between aldehydes and TosMIC (tosylmethyl isocyanide) under basic conditions.

- The aldehyde bearing the 3,4,5-trimethoxyphenyl substituent can be reacted with TosMIC in the presence of a base such as potassium carbonate in refluxing methanol.

- This reaction proceeds via formation of an oxazoline intermediate, followed by elimination of tosylate to yield the 5-substituted oxazole.

- Although the van Leusen method is primarily used to introduce 5-substituents, the 2-position can be functionalized subsequently, for example, by lithiation and electrophilic substitution.

- This method is versatile and allows for the synthesis of symmetrical and unsymmetrical oxazole derivatives with good yields and functional group tolerance.

Specific Preparation of 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

While direct literature reports on the exact preparation of this compound are limited, the following synthetic pathway can be inferred from related studies:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3,4,5-trimethoxybenzoin or corresponding aldehyde | Oxidation or benzoin condensation | Precursor with 3,4,5-trimethoxyphenyl group |

| 2 | Formation of chloroacetyl ester of the benzoin derivative | Reaction with chloroacetyl chloride or equivalent | α-Chloroacetyl ester intermediate |

| 3 | Cyclization to oxazole ring | Treatment with POCl3 or SOCl2 | Formation of this compound |

| 4 | Purification and characterization | Chromatography, crystallization | Pure target compound |

This approach follows the precedent of preparing 2-(chloromethyl)-4,5-dimethyloxazoles by simultaneous reduction and regioselective chlorination of N-oxides with POCl3 or SOCl2, yielding high purity products in good yields (84-91%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Ring-closure from chloroacetyl esters | 3,4,5-trimethoxybenzoin or aldehyde | POCl3 or SOCl2 | Heating, inert atmosphere | 84-91% (related oxazoles) | Regioselective chlorination and cyclization |

| Van Leusen synthesis | 3,4,5-trimethoxybenzaldehyde + TosMIC | K2CO3, MeOH reflux | Base-mediated cycloaddition | Moderate to high yields | Introduces 5-substituent; 2-position functionalization requires further steps |

| Nucleophilic substitution on 2-(chloromethyl)oxazole | This compound | Amines, thiolates, alkoxides | Mild to moderate temperatures | High yields for derivatives | Enables diverse functionalization |

Research Findings and Practical Considerations

- The use of POCl3 or SOCl2 for chlorination and ring closure is a robust and scalable method, providing high yields and purity, with the added benefit of regioselectivity at the 2-position.

- The van Leusen oxazole synthesis offers a modular approach to prepare the 5-substituted oxazole core but requires additional steps to introduce the chloromethyl group at position 2, making it less direct for this specific target.

- The chloromethyl group is a versatile handle for further synthetic elaboration, allowing the preparation of a wide range of functionalized oxazole derivatives with potential biological activities.

- Careful control of reaction conditions, such as temperature and choice of solvent, is critical to avoid side reactions such as ring-opening or over-chlorination.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole?

- Methodological Answer : The synthesis typically involves cyclization reactions using aldehydes, amines, and halogenated reagents. A copper(II)-catalyzed oxidative cyclization of enamides (e.g., (E)-N-(3,4,5-trimethoxystyryl)chloroacetamide) is effective, yielding oxazole derivatives at room temperature with moderate to high efficiency (60–85% yield). Key steps include precursor preparation, cyclization under dehydrating agents (e.g., POCl₃), and purification via column chromatography .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Refinement using SHELXL software for high-resolution data to resolve bond lengths/angles and confirm substituent positions .

- Spectroscopy : ¹H/¹³C NMR (δ 3.8–6.8 ppm for methoxy and aromatic protons), IR (C-O stretch at 1250–1100 cm⁻¹), and HR-MS for molecular ion validation .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : While direct studies are limited, structurally analogous oxazoles with 3,4,5-trimethoxyphenyl groups exhibit:

- Antifungal activity : EC₅₀ values of 19.9–93.3 µg/mL against Fusarium spp., comparable to hymexazol .

- Anticancer potential : Inhibition of tubulin polymerization (IC₅₀ < 1 µM in MDA-MB-231 cells) via trimethoxyphenyl-mediated binding to the colchicine site .

Advanced Research Questions

Q. How do computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., chloromethyl group) for substitution reactions.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest stability and reactivity patterns .

- Docking studies : Trimethoxyphenyl interactions with β-tubulin (PDB: 1SA0) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., replacing chloromethyl with sulfone groups increases antifungal potency by 2-fold ).

- Dose-response assays : Validate EC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to distinguish tumor-selective effects .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. What reaction pathways are feasible for the chloromethyl group in synthetic derivatization?

- Methodological Answer : The chloromethyl group undergoes:

- Nucleophilic substitution : With amines (e.g., piperidine) to form Mannich bases (80% yield in DMF at 60°C) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl derivatives .

- Oxidation : To aldehyde intermediates (CrO₃/H₂SO₄) for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.